An In-depth Technical Guide to 6-Bromo-2H-1,3-benzoxazine-2-thione: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 6-Bromo-2H-1,3-benzoxazine-2-thione: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-2H-1,3-benzoxazine-2-thione, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and its prospective applications in the field of drug development.
Unveiling the Structure: The 6-Bromo-2H-1,3-benzoxazine-2-thione Scaffold
6-Bromo-2H-1,3-benzoxazine-2-thione is a bicyclic heteroaromatic compound. Its core structure consists of a benzene ring fused to a 1,3-oxazine ring. A bromine atom is substituted at the 6th position of the benzene ring, and a thione functional group (C=S) is present at the 2nd position of the oxazine ring. The presence of the bromine atom and the thione group are expected to significantly influence the molecule's chemical reactivity and biological activity.
Caption: Chemical structure of 6-Bromo-2H-1,3-benzoxazine-2-thione.
Crafting the Molecule: A Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 6-Bromo-2H-1,3-benzoxazine-2-thione.
Experimental Protocol
Step 1: Synthesis of 2-(aminomethyl)-4-bromophenol
This step involves a Mannich-type reaction, a common method for the aminoalkylation of acidic protons located on a carbon atom adjacent to a carbonyl group.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde followed by the dropwise addition of aqueous ammonia.
-
Reaction Conditions: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield 2-(aminomethyl)-4-bromophenol.
Step 2: Synthesis of 6-Bromo-2H-1,3-benzoxazine-2-thione
The cyclization of the aminomethylphenol intermediate can be achieved using a thiocarbonylating agent like thiophosgene or carbon disulfide.[1][3] The use of thiophosgene is often preferred for its higher reactivity.[4][5]
-
Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(aminomethyl)-4-bromophenol from Step 1 in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base and Thiophosgene: Cool the solution in an ice bath and add a non-nucleophilic base, such as triethylamine, to act as a proton scavenger. Subsequently, a solution of thiophosgene in the same solvent is added dropwise with vigorous stirring.
-
Reaction Conditions: The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature. TLC should be used to monitor the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to afford pure 6-Bromo-2H-1,3-benzoxazine-2-thione.
Characterization: Predicted Physicochemical and Spectroscopic Properties
The anticipated properties of 6-Bromo-2H-1,3-benzoxazine-2-thione are summarized below. These predictions are based on the analysis of structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₆BrNOS |
| Molecular Weight | 244.11 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| LogP | Estimated to be in the range of 2.5 - 3.5 |
| Hydrogen Bond Donors | 1 (from the N-H group) |
| Hydrogen Bond Acceptors | 1 (from the Oxygen atom) |
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the oxazine ring, and the N-H proton. The aromatic protons should appear as multiplets in the range of δ 6.8-7.5 ppm. The two methylene groups (-O-CH₂-N- and Ar-CH₂-N-) are expected to show distinct singlets or AB quartets in the region of δ 4.5-5.5 ppm.[6][7] The N-H proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will feature signals for the aromatic carbons, the two methylene carbons, and the thione carbon (C=S). The thione carbon is expected to be significantly deshielded, appearing in the range of δ 180-200 ppm.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration is anticipated. The C=S stretching vibration is expected to appear in the region of 1020-1250 cm⁻¹.[9][10] Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.
Potential in Drug Discovery and Development
The 1,3-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][11] The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of a drug candidate, and in some cases, it can lead to improved pharmacological activity.[12]
Thione-containing heterocyclic compounds are also known to possess diverse biological activities. The thione group can act as a hydrogen bond acceptor and may participate in metal chelation, which can be crucial for interacting with biological targets such as enzymes.[13]
Given these precedents, 6-Bromo-2H-1,3-benzoxazine-2-thione is a promising candidate for drug discovery programs. Its potential applications include:
-
Anticancer Agents: Many substituted benzoxazine derivatives have shown potent antiproliferative activity against various cancer cell lines.[14] The mechanism of action could involve the inhibition of kinases or other enzymes involved in cell signaling pathways.
-
Antimicrobial Agents: The benzoxazine core is associated with antibacterial and antifungal properties.[2] The bromo and thione functionalities may further enhance this activity.
-
Enzyme Inhibitors: The structural features of this molecule make it a potential inhibitor for various enzymes. For example, some cyclic thioureas have been shown to inhibit acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrases.[13]
Caption: Hypothetical inhibition of a protein kinase by 6-Bromo-2H-1,3-benzoxazine-2-thione.
Conclusion
6-Bromo-2H-1,3-benzoxazine-2-thione represents a compelling, yet underexplored, chemical entity with significant potential for applications in drug discovery and materials science. This guide has provided a foundational understanding of its structure, a detailed and practical synthetic approach, and a predictive analysis of its key physicochemical and spectroscopic properties. The structural motifs present in this molecule, namely the brominated benzoxazine core and the thione functionality, suggest a rich pharmacological potential, particularly in the development of novel anticancer and antimicrobial agents. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are warranted to fully unlock the promise of this intriguing heterocyclic compound.
References
Sources
- 1. mdpi.org [mdpi.org]
- 2. ikm.org.my [ikm.org.my]
- 3. researchgate.net [researchgate.net]
- 4. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiophosgene: - An overview [moltuslab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An infrared spectroscopic study on imidazolidine-2-thione and -2-selone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. jocpr.com [jocpr.com]
- 12. oaji.net [oaji.net]
- 13. Synthesis of new cyclic thioureas and evaluation of their metal-chelating activity, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
